1,3-Bis(4-(tert-butyl)phenyl)propan-2-one
Overview
Description
1,3-Bis(4-(tert-butyl)phenyl)propan-2-one, also known as dibenzylideneacetone or DBA, is an organic compound containing two aryl groups bound to the central carbonyl group. It is a solid substance .
Synthesis Analysis
The synthesis of this compound involves the use of 2-(4-(tert-butyl)phenyl)propan-2-ol, AgNO3, Bi (OTf)3, and K2S2O8 in a 2ml reaction vial. The mixture is then stirred after adding a 2wt% DAPGS-750-M water solution .Molecular Structure Analysis
The molecular formula of this compound is C23H30O . It has a molecular weight of 322.48 .Physical and Chemical Properties Analysis
This compound has a boiling point of 418.8±14.0 °C and a density of 0.977±0.06 g/cm3 .Scientific Research Applications
1. Use in Binuclear Tin Complexes
A study by Jiménez‐Pérez et al. (2000) reported the synthesis of new hexacyclic bimetallic tin compounds derived from bis-(3,5-di-tert-butyl-2-phenol)oxamide. These compounds exhibit interesting structural features with tin atoms linked to the phenoxy group, anilinic nitrogen atom, and the oxygen of the oxamide group. These unique structures have potential implications in organometallic chemistry and material sciences (Jiménez‐Pérez et al., 2000).
2. Ligand Synthesis for Phosphorus Centers
Shah et al. (2000) explored the use of tetraarylphenyls, including derivatives of 1,3-bis(4-(tert-butyl)phenyl)propan-2-one, as sterically demanding ligands for synthesizing compounds with two p-phenylene-bridged phosphorus centers. This research provides insights into the design of novel materials with low-coordinate phosphorus centers, which could have applications in catalysis and materials science (Shah et al., 2000).
3. Coordination Polymers
Voitekhovich et al. (2020) synthesized coordination polymers using a derivative of this compound, demonstrating its utility in constructing complex molecular structures with potential applications in magnetic materials and molecular electronics (Voitekhovich et al., 2020).
4. Synthesis of Cyclopropyl Phenyl Sulfides
Tanaka et al. (1982) explored the synthesis of cyclopropyl phenyl sulfides using derivatives of this compound. This research contributes to the development of novel synthetic methods in organic chemistry, particularly in the creation of sulfide-based compounds (Tanaka et al., 1982).
5. Development of Sterically Encumbered Systems
Research by Krempner et al. (1994) on the formation and transformation of unstable silenes, using derivatives of this compound, provides valuable insights into the behavior of reactive intermediates in organosilicon chemistry (Krempner et al., 1994).
Safety and Hazards
Mechanism of Action
Target of Action
Biochemical Pathways
The biochemical pathways affected by 1,3-Bis(4-(tert-butyl)phenyl)propan-2-one are currently unknown . More research is required to understand the downstream effects of this compound on cellular processes.
Properties
IUPAC Name |
1,3-bis(4-tert-butylphenyl)propan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O/c1-22(2,3)19-11-7-17(8-12-19)15-21(24)16-18-9-13-20(14-10-18)23(4,5)6/h7-14H,15-16H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZBPRYVJCHAKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(=O)CC2=CC=C(C=C2)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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